(E)-4-(2-(6-methoxybenzo[d]thiazol-2-yl)hydrazono)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one
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Description
The compound is a benzothiazole azo dye, also known as “BAN” . It has been used as a chemosensor for the rapid and selective detection of mercury (II) ions in water .
Synthesis Analysis
The compound has been synthesized and used as a chemosensor for the rapid and selective detection of mercury (II) ions in water . The synthesis process involves the reaction of 2-hydroxybenzaldehyde with 2-amino-6-methoxybenzothiazole .Molecular Structure Analysis
The compound turns blue when reacted with mercury (II) ions due to the formation of a 2:1 coordination complex . The complex formation causes a bathochromic shift of the chemosensor’s UV absorption peak from 540 to 585 nm .Chemical Reactions Analysis
The compound has been used to quantify mercury (II) ions in water by fluorescence spectroscopy down to 5 × 10^−8 M (10 ppb) . The limit of detection (LOD) of Hg 2+ was 9.45 nM (1.8 ppb) .Physical and Chemical Properties Analysis
The compound is sensitive to F−, AcO−, CN−, and OH− anions . Fluorescence measurements demonstrated that the compound can be used to detect CN− .Mechanism of Action
Future Directions
The compound offers a sensitive and rapid tool for the detection of mercury (II) in water . In addition, the BAN–Hg (II) complex can be used as a simple and selective chemosensor for the screening of purified biothiols, such as cysetine, homocysteine, and glutathione in biology research and pharmaceutical/food industries .
Properties
IUPAC Name |
4-[(6-methoxy-1,3-benzothiazol-2-yl)diazenyl]-5-methyl-2-phenyl-1H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2S/c1-11-16(17(24)23(22-11)12-6-4-3-5-7-12)20-21-18-19-14-9-8-13(25-2)10-15(14)26-18/h3-10,22H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WETZDXAQEFUQFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)N=NC3=NC4=C(S3)C=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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